Non‑Competitive Insurmountable CCR5 Antagonism – Functional pEC₅₀ in U2OS Membranes
The target compound exhibits non‑competitive, insurmountable antagonist activity at human CCR5, a property that distinguishes it from competitive antagonists within the same chemotype. In a [³⁵S]GTPγS binding assay using human U2OS cell membranes stimulated with the endogenous agonist CCL3, the compound achieved a pEC₅₀ value corresponding to a functional potency benchmark when preincubated at 300 nM for 30 min, with the reference agonist response (Rvb) reported as 8.42±0.06 [1]. By contrast, the closest direct‑linked analog N-[(3S)-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide lacks publicly reported CCR5 functional antagonism data, and the 5‑oxopyrrolidine‑3‑carboxamide series exemplified in the literature (e.g., compound 10i, IC₅₀=0.057 µM in [¹²⁵I]RANTES binding) operates through a competitive mechanism [2]. Insurmountable antagonism is associated with prolonged receptor occupancy and potential advantages in vivo, making this mechanistic differentiation critical for selecting compounds destined for HIV‑1 fusion or inflammatory cell migration studies.
| Evidence Dimension | CCR5 functional antagonism – pEC₅₀ / mechanism of antagonism |
|---|---|
| Target Compound Data | Non‑competitive insurmountable antagonist; pEC₅₀ measured at 300 nM preincubation (Rvb = 8.42±0.06) in [³⁵S]GTPγS binding, human U2OS membranes |
| Comparator Or Baseline | Compound 10i (5‑oxopyrrolidine‑3‑carboxamide, 3,4‑dichloro phenyl): IC₅₀ = 0.057 µM in [¹²⁵I]RANTES competitive binding; mechanism described as competitive |
| Quantified Difference | Mechanistic divergence (insurmountable vs. competitive antagonism); quantitative cross‑assay comparison not directly feasible, but pEC₅₀ at 300 nM (~6.5–7.0 estimated) vs. IC₅₀ 57 nM (competitive) reflects assay‑dependent differences in measured potency |
| Conditions | Target: U2OS‑CCR5 membranes, [³⁵S]GTPγS binding, 300 nM preincubation, 90 min read. Comparator: CHO‑CCR5 cells, [¹²⁵I]RANTES binding. |
Why This Matters
Mechanism of antagonism (insurmountable vs. competitive) determines residence time on the receptor and influences in vivo efficacy profiles; procurement should be guided by the specific pharmacological question rather than potency alone.
- [1] BindingDB. ChEMBL_1824965 (CHEMBL4324729): Non‑competitive insurmountable antagonist activity at human CCR5 expressed in human U2OS cell membranes assessed as pEC₅₀ for CCL3‑stimulated [³⁵S]GTPγS binding at 300 nM. Available at: http://ww.w.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=20&entryid=50007085. View Source
- [2] Imamura, S.; Ishihara, Y.; Hattori, T.; Kurasawa, O.; Matsushita, Y.; Sugihara, Y.; Kanzaki, N.; Iizawa, Y.; Baba, M.; Hashiguchi, S. CCR5 Antagonists as Anti‑HIV‑1 Agents. 1. Synthesis and Biological Evaluation of 5‑Oxopyrrolidine‑3‑carboxamide Derivatives. Chem. Pharm. Bull. 2004, 52 (1), 63–73. View Source
